REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:15])([F:14])[C:4]1[CH:5]=[C:6]([C:10]2([NH2:13])[CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.[OH-].[Na+].ClCCl>O>[F:2][C:3]([F:14])([F:15])[C:4]1[CH:5]=[C:6]([C:10]2([NH2:13])[CH2:11][CH2:12]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.794 g
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1C=C(C=CC1)C1(CC1)N)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
This solution is stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 30 cm3 of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1(CC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |